5-Chloro-2-fluoronicotinic acid methyl ester

描述

Systematic Nomenclature and Molecular Formula Analysis

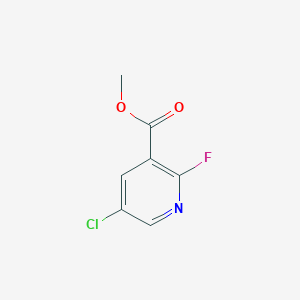

The compound this compound possesses the molecular formula $$C7H5ClFNO_2$$ and is registered under the Chemical Abstracts Service number 1214324-17-0. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as methyl 5-chloro-2-fluoropyridine-3-carboxylate, reflecting its structural composition based on the pyridine ring system. An alternative accepted nomenclature identifies the compound as methyl 5-chloro-2-fluoronicotinate, which emphasizes its relationship to nicotinic acid derivatives.

The molecular weight of this compound has been consistently reported as 189.57 grams per mole in multiple commercial sources, with some variations noting 189.6 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=CC(Cl)=CN=C1F, which clearly delineates the connectivity pattern within the molecule. The compound is catalogued in chemical databases with the Molecular Design Limited number MFCD14635864, facilitating its identification in research databases.

The systematic analysis of the molecular formula reveals the presence of seven carbon atoms forming the pyridine ring and the ester functionality, five hydrogen atoms distributed across the aromatic system and the methyl group, one chlorine atom at the 5-position, one fluorine atom at the 2-position, one nitrogen atom integral to the pyridine ring, and two oxygen atoms comprising the ester group. This particular substitution pattern creates a distinctive electronic environment that influences the compound's reactivity and physical properties.

Crystallographic Studies and Three-Dimensional Conformational Analysis

The crystallographic characterization of this compound represents an area where detailed structural data remains limited in the available literature. Current commercial specifications indicate that the compound typically exists as a crystalline solid under standard conditions, with suppliers reporting purity levels of 95% or higher. The storage recommendations consistently specify inert atmosphere conditions at room temperature, suggesting moderate stability under controlled environmental parameters.

Three-dimensional conformational analysis of this compound would be expected to reveal the planar nature of the pyridine ring system, with the ester substituent potentially adopting various rotational conformations around the carbon-carbon bond connecting the carboxyl group to the aromatic ring. The presence of both chlorine and fluorine substituents introduces significant steric and electronic effects that would influence the overall molecular geometry. The chlorine atom at the 5-position, being larger than fluorine, would create more substantial steric hindrance compared to the fluorine atom at the 2-position.

The ester functionality introduces additional conformational flexibility, with rotation possible around the bond connecting the carbonyl carbon to the aromatic system. This rotational freedom would be influenced by electronic conjugation between the aromatic system and the carbonyl group, as well as potential intramolecular interactions between the halogen substituents and the ester group. The three-dimensional structure would also be affected by intermolecular interactions in the crystal lattice, including potential halogen bonding and dipole-dipole interactions arising from the electronegative chlorine and fluorine atoms.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is fundamentally influenced by the electron-withdrawing nature of both halogen substituents and the ester functionality. The pyridine nitrogen atom contributes to the overall electronic distribution through its lone pair of electrons, while simultaneously participating in the aromatic system. The chlorine atom at the 5-position exerts both inductive and resonance effects, with the inductive effect predominating due to its electronegativity, while the fluorine atom at the 2-position primarily exhibits strong inductive electron withdrawal.

Quantum chemical calculations would be expected to reveal significant polarization of the aromatic system due to the combined electronic effects of the substituents. The electron density distribution would show decreased electron density at positions adjacent to the halogen substituents, particularly near the fluorine atom due to its high electronegativity. The carbonyl carbon of the ester group would exhibit partial positive character, making it susceptible to nucleophilic attack, while the aromatic carbons bearing halogen substituents would show varying degrees of electrophilic character.

The molecular orbital analysis would demonstrate the interaction between the pyridine π-system and the carbonyl group, revealing potential conjugation that stabilizes certain conformational arrangements. The highest occupied molecular orbital would likely be associated with the pyridine nitrogen lone pair and aromatic π-system, while the lowest unoccupied molecular orbital would involve the carbonyl group and aromatic system. The presence of halogen substituents would modulate these orbital energies, affecting the compound's reactivity toward electrophilic and nucleophilic reagents.

Computational studies would also provide insights into the dipole moment of the molecule, which would be substantial due to the asymmetric distribution of electronegative atoms. The calculated electrostatic potential surface would reveal regions of positive and negative charge distribution, providing valuable information for understanding intermolecular interactions and binding affinities in biological systems.

Tautomeric Equilibrium Studies in Solution Phase

The investigation of tautomeric equilibria for this compound involves consideration of potential structural rearrangements that could occur in solution phase conditions. Unlike free carboxylic acids, which can exhibit keto-enol tautomerism, the methyl ester derivative generally maintains a stable structure without significant tautomeric interconversion under typical conditions. However, the presence of the pyridine nitrogen and halogen substituents creates unique electronic environments that could potentially influence minor tautomeric processes.

The most likely tautomeric consideration would involve potential protonation-deprotonation equilibria at the pyridine nitrogen, particularly in protic solvents or under acidic conditions. The electron-withdrawing effects of both the chlorine and fluorine substituents, combined with the ester group, would significantly decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine derivatives. This reduced basicity would affect the compound's behavior in solution phase equilibria and its interaction with protic solvents.

Solvent-dependent studies would reveal the influence of different media on the compound's structural stability and electronic properties. In polar protic solvents, hydrogen bonding interactions could occur with the pyridine nitrogen and the carbonyl oxygen, potentially affecting the rotational barriers around the ester bond and influencing the overall conformational equilibrium. The halogen substituents could also participate in halogen bonding interactions with appropriate solvent molecules or other compounds in solution.

The ester functionality itself generally remains stable against tautomeric rearrangement under neutral conditions, maintaining its sp² hybridized carbonyl carbon. However, under extreme conditions such as strong acid or base treatment, hydrolysis or other chemical transformations could occur, leading to different chemical species rather than true tautomeric equilibria. Nuclear magnetic resonance spectroscopy studies in various solvents would provide the most direct evidence for any solution-phase structural variations or dynamic processes affecting this compound.

属性

IUPAC Name |

methyl 5-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHOPBXCBBKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Chloro-5-fluoro-nicotinic acid methyl ester

Embodiment 4 A method for synthesizing 2-chloro-5-fluoro-nicotinic acid methyl ester is described, with the following spectral characteristics:

- ¹H NMR (400MHz, CDCl₃): δ 8.36 (d, J = 2.8Hz, 1H), 7.88 (dd, J = 8.0 & 2.8Hz, 1H), 3.94 (s, 3H)

- MS (M++ 1190192)

Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate

To synthesize methyl 2,6-dihydroxy-5-fluoronicotinate, the following procedure is used:

- Combine ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C.

- Add sodium methoxide (26 g).

- Maintain the mixture at 20°C for 3.5 hours.

- Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat at reflux for 0.5 hours.

- Add a solution of 37% hydrochloric acid (48 mL) in water (352 mL) to the hot mixture.

- Heat the reaction mixture at reflux for 10 minutes.

- Allow the mixture to stand at 0°C for 18 hours, then filter it.

- Wash the collected solid with 3 to 400 mL of water and then vacuum dry to obtain methyl 2,6-dihydroxy-5-fluoronicotinate (36.6 g, 61% yield).

Synthesis of 2-Chloro-5-fluoronicotinic Acid from its Salt

- Dissolve a salt of 2-chloro-5-fluoronicotinic acid (1,000 g) in toluene (3,000 mL) within a 5 L four-necked flask.

- Add thionyl chloride (617 g) and N,N-dimethylformamide (0.95 g).

- Heat the flask in an oil bath set at 80°C.

- After six hours, confirm that 2-chloro-5-fluoronicotinic acid is at most 5% via HPLC analysis, then add ethanol (2,173 g).

- Raise the temperature of the oil bath to 95°C, and react for 14 hours.

Alternative Method for Synthesis of 2-chloro-5-fluoronicotinic acid methyl ester

This method involves using 2-hydroxy nicotinic acid as the starting material and includes the following steps:

Chlorination and Esterification

This method details chlorination using thionyl chloride or oxalyl chloride, with thionyl chloride being preferred. The amount of the chlorination agent should be 1 to 10 times by mol relative to the compound (2a-1) or its salt, with 1 to 2 times by mol being particularly preferred.

The chlorination reaction may occur with or without a solvent, with solvents like toluene, xylene, methylene chloride, or HFC-225 being suitable. Aromatic hydrocarbon solvents like xylene or toluene are preferred, and N,N-dimethylformamide is added in an amount of 0.001 to 1 time by mol relative to compound (2a-1) or its salt, with 0.001 to 0.5 time by mol being particularly preferred.

For esterification:

- The amount of the compound represented by the formula R5OH is preferably from 1 to 100 times by mol, more preferably from 1 to 20 times by mol, particularly preferably from 1 to 10 times by mol, relative to the compound (5) or its salt.

- The esterification reaction may be carried out in the presence or absence of a solvent, preferably in the presence of a solvent.

- The solvent may be suitably selected from solvents inert to the esterification reaction, and an aromatic hydrocarbon solvent such as toluene or xylene; an aliphatic hydrocarbon solvent such as hexane or heptane; a halogenated hydrocarbon solvent such as HCFC-225 or methylene chloride; or an ether solvent such as diisopropyl ether or tert-butyl methyl ether, may, for example, be mentioned, and an aromatic hydrocarbon solvent such as toluene or xylene is preferred.

- The temperature for the esterification reaction is preferably from +50 to +120°C, particularly preferably from +70 to +90°C.

- The reaction time for the esterification reaction may be suitably changed depending upon the progress of the reaction, and in an industrial production, the reaction time is preferably from 3 to 20 hours, particularly preferably from 4 to 15 hours.

- The esterification reaction in the method 4-2 may be carried out in accordance with the esterification reaction in the method 4-1, and in the method 4-2, it is preferred to use an acid catalyst.

- The acid catalyst is preferably a Lewis acid or a protic acid, and from the viewpoint of the economical efficiency, a protic acid is preferred.

- The protic acid may, for example, be concentrated sulfuric acid, hydrochloric acid, p-toluene sulfonic acid or trifluoromethanesulfonic acid, and concentrated sulfuric acid is preferred.

化学反应分析

5-Chloro-2-fluoronicotinic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives, while reduction with lithium aluminum hydride can produce alcohol derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

科学研究应用

5-Chloro-2-fluoronicotinic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, enabling the study of various biochemical pathways and mechanisms.

作用机制

The mechanism of action of 5-Chloro-2-fluoronicotinic acid methyl ester depends on its specific application and the molecular targets involved. In medicinal chemistry, its derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

相似化合物的比较

Substituent Position and Electronic Effects

The substituent positions on the pyridine ring critically influence the compound’s properties. Below is a comparative analysis of structurally related nicotinic acid derivatives:

Key Observations :

- Halogen vs.

- Ester vs. Acid : The methyl ester group in the target compound improves lipid solubility compared to the free carboxylic acid in 2-Chloro-5-fluoroisonicotinic acid, enhancing membrane permeability .

- Scaffold Differences : Benzoic acid derivatives (e.g., 5-Chloro-2-methylbenzoic acid methyl ester) lack the pyridine nitrogen, altering hydrogen-bonding capabilities and aromaticity .

生物活性

5-Chloro-2-fluoronicotinic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which enhance its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in the synthesis of pharmaceutical agents.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth, suggesting its potential use in developing new antibiotics or antimicrobial agents.

3. Antiviral Effects

In vitro studies have tested the antiviral activity of compounds derived from this compound against influenza viruses. Results indicated that these compounds could protect cells from cytopathic effects induced by viral infections at non-cytotoxic concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances binding affinity and selectivity, influencing the pharmacological effects observed in various studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Chloronicotinic Acid Methyl Ester | Lacks fluorine substituent | Different reactivity and activity |

| 2-Fluoronicotinic Acid Methyl Ester | Lacks chlorine substituent | Varies in properties |

| 5-Bromo-2-fluoronicotinic Acid Methyl Ester | Contains bromine instead of chlorine | Potential variations in effects |

This table highlights how the unique combination of chlorine and fluorine in this compound may provide distinct advantages in specific applications compared to its analogs.

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited low cytotoxicity while maintaining antiviral efficacy against influenza viruses. These findings suggest a favorable therapeutic window for these compounds .

- Metabolic Stability : Studies assessing metabolic stability in human liver microsomes revealed that derivatives based on this compound had varying degrees of stability, which is crucial for their potential development as therapeutic agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-fluoronicotinic acid methyl ester, and what key reaction conditions influence yield?

- Methodological Answer : The ester is typically synthesized via esterification of 5-chloro-2-fluoronicotinic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC. Critical parameters include temperature control (60–80°C), reaction time (12–24 h), and stoichiometric excess of methanol. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve ≥90% purity, as noted in commercial-grade analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and ester group integrity. The fluorine substituent induces deshielding in adjacent protons (e.g., pyridine H-4 and H-6).

- ¹⁹F NMR : Critical for verifying fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F).

- HPLC-MS : Validates molecular ion peaks ([M+H]⁺) and detects impurities. Reference standards for halogenated nicotinic esters (e.g., methyl 2,6-dichloro-5-fluoronicotinate) suggest retention time alignment for comparative analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Degradation studies on analogous chlorinated esters indicate stability for >6 months under these conditions. Safety protocols mandate PPE (gloves, goggles) and fume hood use during handling, as recommended for structurally similar chlorinated acids .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective functionalization of the pyridine ring in derivatives of this compound?

- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents direct electrophilic/nucleophilic attacks. For example:

- Nucleophilic Aromatic Substitution : The 5-chloro position is activated for displacement by strong nucleophiles (e.g., amines, alkoxides) due to meta-directing effects of fluorine.

- Cross-Coupling : Suzuki-Miyaura reactions at the 2-fluoro position require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (K₂CO₃ in DMF/H₂O). Comparative studies with methyl 6-chloronicotinate highlight steric hindrance differences .

Q. How can computational chemistry predict reaction pathways for nucleophilic displacement at the 5-chloro position?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- SNAr Mechanism : Calculations reveal charge distribution at the 5-chloro site, favoring nucleophilic attack.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) lower energy barriers by stabilizing ionic intermediates. Validation via kinetic isotopic effects (KIE) and Hammett plots aligns with experimental data for halogenated nicotinate analogs .

Q. What contradictions exist in reported crystallographic data for halogenated nicotinic acid esters, and how can researchers reconcile them?

- Methodological Answer : Discrepancies arise from:

- Halogen Bonding : Fluorine’s weak H-bond acceptor capacity vs. chlorine’s stronger van der Waals interactions, leading to variable crystal packing.

- Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) produces distinct polymorphs. Single-crystal XRD paired with Hirshfeld surface analysis resolves such ambiguities. Studies on 5-chloro-4-fluoro-2-nitrobenzoic acid derivatives highlight these challenges .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted esterification to reduce reaction time.

- Environmental Impact : Assess degradation pathways (hydrolysis, photolysis) using LC-QTOF-MS, referencing pesticide metabolite studies on 6-chloro-nicotinic acid derivatives .

- Advanced Applications : Investigate surface adsorption properties (e.g., silica nanoparticles) using microspectroscopic imaging, as proposed for indoor surface chemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。